molecular formula C22H16N4O7 B11539416 4-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate

4-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate

Cat. No.: B11539416
M. Wt: 448.4 g/mol
InChI Key: PVAGWMVNLHQHAQ-YDZHTSKRSA-N
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Description

4-[(E)-{[(3-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3,5-DINITROBENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of both formamido and dinitrobenzoate groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[(3-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3,5-DINITROBENZOATE typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes the formation of the imino group through a condensation reaction between an amine and an aldehyde or ketone. The final step involves the esterification of the phenyl group with 3,5-dinitrobenzoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to achieve consistent production.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[(3-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3,5-DINITROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

4-[(E)-{[(3-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3,5-DINITROBENZOATE has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-[(E)-{[(3-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3,5-DINITROBENZOATE exerts its effects involves interactions with specific molecular targets. The formamido and dinitrobenzoate groups can interact with enzymes or receptors, leading to changes in cellular pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{[(4-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3,5-DINITROBENZOATE
  • 4-[(E)-{[(2-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3,5-DINITROBENZOATE

Uniqueness

4-[(E)-{[(3-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3,5-DINITROBENZOATE is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules

Properties

Molecular Formula

C22H16N4O7

Molecular Weight

448.4 g/mol

IUPAC Name

[4-[(E)-[(3-methylbenzoyl)hydrazinylidene]methyl]phenyl] 3,5-dinitrobenzoate

InChI

InChI=1S/C22H16N4O7/c1-14-3-2-4-16(9-14)21(27)24-23-13-15-5-7-20(8-6-15)33-22(28)17-10-18(25(29)30)12-19(11-17)26(31)32/h2-13H,1H3,(H,24,27)/b23-13+

InChI Key

PVAGWMVNLHQHAQ-YDZHTSKRSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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